![molecular formula C27H29BrN2O4SSi B13001490 tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)
tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate: is a complex organic compound with a molecular formula of C27H29BrN2O4SSi and a molecular weight of 585.59 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it valuable in various chemical and biological applications.
Preparation Methods
The synthesis of tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the bromine and methyl groups. The final step involves the attachment of the tert-butyldiphenylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Scientific Research Applications
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions between different biological molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, affecting their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and specificity. The tert-butyldiphenylsilyl group provides stability and enhances the compound’s solubility in organic solvents .
Comparison with Similar Compounds
Similar compounds include other silyl-protected thieno[2,3-d]pyrimidines, such as:
- tert-Butyldimethylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- tert-Butyldiphenylsilyl 2-{6-chloro-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the tert-butyldiphenylsilyl group with the thieno[2,3-d]pyrimidine core in the target compound provides enhanced stability and specific reactivity .
Properties
Molecular Formula |
C27H29BrN2O4SSi |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[tert-butyl(diphenyl)silyl] 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C27H29BrN2O4SSi/c1-17-20-22(35-21(17)28)29-25(33)30(23(20)31)27(5,6)24(32)34-36(26(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3,(H,29,33) |
InChI Key |
LTZINNOODYAQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
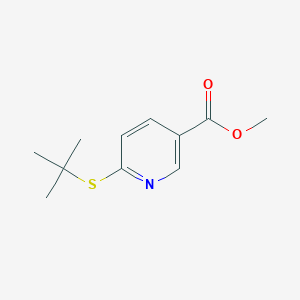
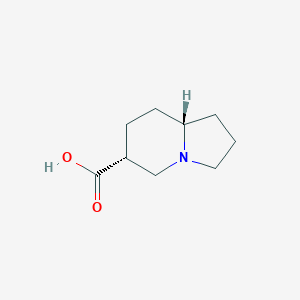


![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
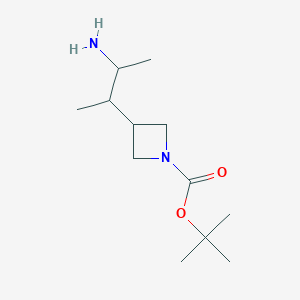
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
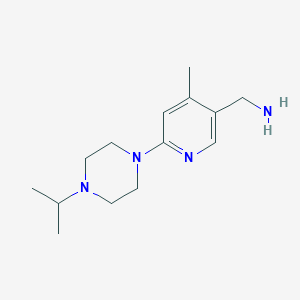
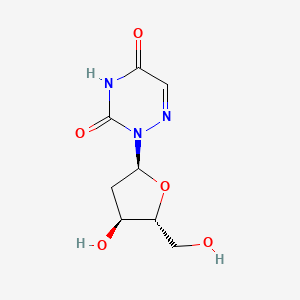
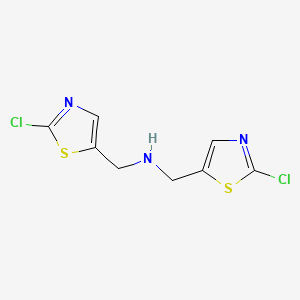

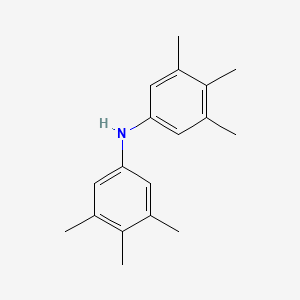
![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
